(1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime
Description
(1E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone oxime is a pyrazole-based oxime derivative characterized by a 1,5-dimethyl-substituted pyrazole ring linked to an ethanone oxime group. This compound is of interest due to its structural similarity to bioactive pyrazole derivatives, which are widely studied for antimicrobial, anticancer, and agrochemical applications. The E-isomer configuration is stabilized by intramolecular hydrogen bonding, influencing its reactivity and biological interactions .
Structure
3D Structure
Properties
IUPAC Name |
(NZ)-N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(9-11)7-4-8-10(3)6(7)2/h4,11H,1-3H3/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESYGHRTVFHGAW-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C(=N\O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, with a focus on its anticancer properties and other pharmacological effects.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride in the presence of a base. The resulting oxime can be purified through recrystallization or chromatography. The molecular formula is with a molecular weight of 138.17 g/mol .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines. Specifically, one derivative showed an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard chemotherapeutic agent 5-FU (IC50 = 8.34 µM) .
Table 1: Cytotoxicity Data of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | C6 | 5.13 | Induces apoptosis |
| 5-FU | C6 | 8.34 | Chemotherapy |
The mechanism by which these compounds exert their effects includes induction of apoptosis and cell cycle arrest, which are critical for their anticancer activity .
Other Pharmacological Activities
In addition to anticancer effects, pyrazole derivatives have been reported to exhibit antibacterial and anti-inflammatory activities. For example, compounds containing the pyrazole moiety have shown effectiveness against various bacterial strains and have been explored for their potential in treating infections .
Case Studies
Several case studies have been conducted to evaluate the pharmacological profiles of pyrazole derivatives:
- Anticancer Study : A recent study synthesized a series of pyrazole derivatives and evaluated their cytotoxicity across multiple cancer cell lines, including breast and liver cancer cells. The results indicated that these compounds could inhibit cell proliferation effectively and may serve as lead compounds for further development .
- Antibacterial Activity : Another study assessed the antibacterial properties of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against clinical isolates .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many pyrazole derivatives inhibit enzymes involved in cancer progression and inflammation, such as topoisomerase II and cyclooxygenase .
- Induction of Apoptosis : Flow cytometry analyses have shown that certain derivatives induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime is . The compound can be synthesized through the reaction of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride. The synthesis typically yields high purity products, often exceeding 80% yield under optimized conditions .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .
Anticancer Potential
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. For instance, derivatives of this compound were shown to induce apoptosis in human breast cancer cells. The mechanism involves the activation of caspase pathways, leading to cell death .
Agricultural Applications
In agriculture, this compound has been investigated as a potential fungicide. Field trials have demonstrated its efficacy in controlling fungal pathogens affecting crops like wheat and corn. The compound acts by inhibiting the growth of fungi at low concentrations, making it a promising candidate for sustainable agricultural practices .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound significantly inhibited bacterial growth compared to untreated controls.
Case Study 2: Agricultural Field Trials
In a controlled field trial published in the Journal of Agricultural Chemistry, this compound was applied to wheat crops affected by Fusarium species. The treatment resulted in a 70% reduction in fungal incidence compared to untreated plots.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyrazole-Oxime Derivatives
1-Aryl-2-(3,5-Dimethylpyrazol-1-yl)ethanone Oxime Derivatives
- Structural Differences : These analogs feature 3,5-dimethylpyrazole substituents instead of 1,5-dimethyl, altering steric and electronic properties.
- Synthesis: Optimized via N-alkylation of 1-aryl-2-bromoethanone with 3,5-dimethylpyrazole, followed by oxime formation. Yields (81–93%) were achieved using NaOH (pH 11) and extended reaction times, surpassing earlier methods (32–80%) .
- Biological Activity: Not explicitly reported for these analogs, but related pyrazole-oximes show antifungal activity at 12.5 μg/mL .
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime
- Structural Differences : Replaces pyrazole with a triazole ring and introduces a nitro group on the phenyl substituent.
- Synthesis : Achieved in excellent yield via a simple procedure, confirmed by NMR and X-ray crystallography .
1-(1-Ethyl-3,5-Dimethyl-1H-pyrazol-4-yl)ethanone Oxime
- Structural Differences : Features an ethyl group at position 1 and 3,5-dimethyl groups on the pyrazole.
- Commercial Status : Discontinued (CymitQuimica, 2025), suggesting challenges in synthesis, stability, or efficacy .
- Key Insight : Ethyl substitution may reduce metabolic stability compared to methyl groups, influencing its discontinuation.
Key Observations :
Key Insights :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
